molecular formula C21H23FN4OS B2816608 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone CAS No. 1351660-16-6

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone

Cat. No. B2816608
CAS RN: 1351660-16-6
M. Wt: 398.5
InChI Key: IQBVDCVYJGOKMV-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23FN4OS and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound "1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone" was synthesized using a click chemistry approach, which demonstrates a methodology that could potentially be applicable to the synthesis of "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone" and similar compounds. The synthesized compound was characterized using various spectroscopic techniques, and its structure was confirmed via single crystal XRD analysis. This study highlights the importance of thorough characterization in the synthesis of novel compounds Govindhan et al., 2017.

Biological Applications and Interactions

  • Electrochemical syntheses of new arylthiobenzazoles, which are structurally related to "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone", were carried out by the electrochemical oxidation of a related compound in the presence of nucleophiles. This study provides insights into the potential electrochemical behavior and applications of similar compounds in synthesizing new entities with possible biological relevance Amani & Nematollahi, 2012.

Pharmacokinetic Nature and Molecular Docking Studies

  • Another study focused on the binding analysis between a newly synthesized molecule and human serum albumin using fluorescence spectroscopy to understand the pharmacokinetics nature of the compound for further biological applications. This research indicates that similar compounds, including "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone", could be investigated for their pharmacokinetic properties and their potential interactions with biological molecules Govindhan et al., 2017.

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4OS/c1-15-5-3-6-16(13-15)25-9-11-26(12-10-25)19(27)14-24(2)21-23-20-17(22)7-4-8-18(20)28-21/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBVDCVYJGOKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN(C)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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